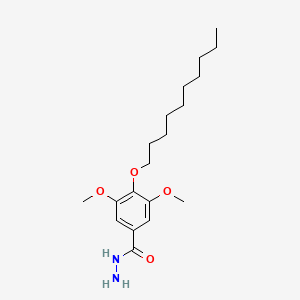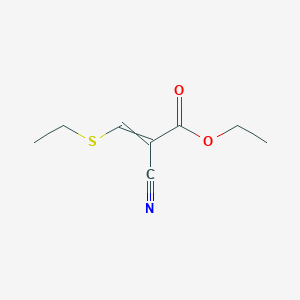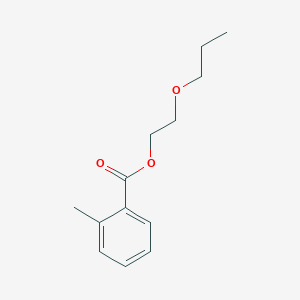![molecular formula C12H26O9Si2 B14376334 Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol CAS No. 90052-37-2](/img/structure/B14376334.png)
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol is an organosilicon compound with the molecular formula C16H34O5Si2. It is known for its unique structure, which includes two oxirane (epoxy) groups and a disiloxane backbone. This compound is used in various industrial and scientific applications due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether. The reaction is carried out in the presence of a catalyst, such as a platinum or rhodium complex, under controlled temperature conditions (usually around 90°C) . The reaction proceeds via hydrosilylation, where the Si-H bond of the disiloxane reacts with the double bond of the allyl glycidyl ether to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of functionalized siloxanes and silanes.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The disiloxane backbone provides flexibility and stability to the molecule, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: Similar structure but with glycidyloxy groups instead of oxirane groups.
1,1,3,3-Tetramethyl-1,3-bis(3-(oxiran-2-ylmethoxy)propyl)disiloxane: A closely related compound with similar reactivity.
Uniqueness
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol is unique due to its combination of oxirane groups and a disiloxane backbone. This structure imparts distinct reactivity and stability, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
90052-37-2 |
|---|---|
Molecular Formula |
C12H26O9Si2 |
Molecular Weight |
370.50 g/mol |
IUPAC Name |
[dihydroxy-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dihydroxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C12H26O9Si2/c13-22(14,5-1-3-17-7-11-9-19-11)21-23(15,16)6-2-4-18-8-12-10-20-12/h11-16H,1-10H2 |
InChI Key |
FOXWVTNFJXTIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCC[Si](O)(O)O[Si](CCCOCC2CO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)

![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)

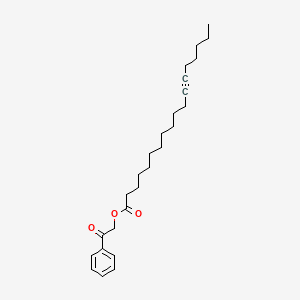
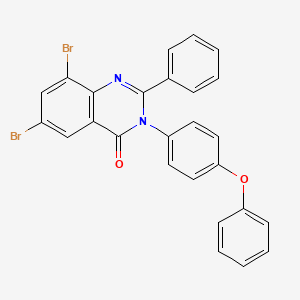
![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
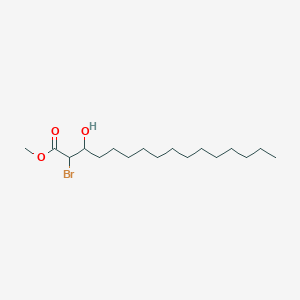
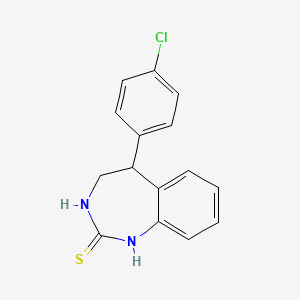
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
